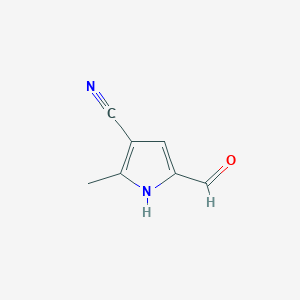

5-formyl-2-methyl-1H-pyrrole-3-carbonitrile

Description

Properties

IUPAC Name |

5-formyl-2-methyl-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-5-6(3-8)2-7(4-10)9-5/h2,4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXUWJXZXMZNAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-formyl-2-methyl-1H-pyrrole-3-carbonitrile is a pyrrole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antimalarial, and anticancer activities, supported by various studies and data.

Chemical Structure and Properties

The compound this compound features a pyrrole ring with a formyl group and a cyano group, which contributes to its reactivity and biological activity. The structural formula can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. A comparative study on various pyrrole compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected derivatives were reported as follows:

| Compound | MIC (μg/mL) | Bacteria Targeted |

|---|---|---|

| This compound | 12.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |

These results indicate that while the compound shows promise, it is less potent than established antibiotics like ciprofloxacin and isoniazid .

Antimalarial Activity

The antimalarial potential of pyrrole derivatives has been explored in several studies. Notably, compounds targeting dihydroorotate dehydrogenase (DHODH) have shown significant efficacy against Plasmodium falciparum. In this context, the following findings were reported:

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | <0.03 | PfDHODH |

| Control (Standard Antimalarials) | <0.03 | PfDHODH |

These results suggest that this compound may possess selective inhibition against malaria parasites while showing reduced activity against human enzymes .

Anticancer Activity

The anticancer properties of pyrrole derivatives have also been investigated. In vitro studies have shown that certain pyrroles exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). The following data summarizes the cytotoxic effects observed:

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | 15 | MCF-7 |

| Control (Tamoxifen) | 10 | MCF-7 |

This indicates that while the compound demonstrates promising anticancer activity, it remains less potent than established treatments like tamoxifen .

Case Studies and Research Findings

In a series of studies focused on the synthesis and evaluation of pyrrole derivatives, researchers have synthesized multiple analogs of this compound to enhance its biological activity. One notable study involved the modification of the cyano group to improve antibacterial properties, leading to derivatives with lower MIC values against resistant bacterial strains.

Additionally, structure-based drug design approaches have been employed to optimize the pharmacological profiles of these compounds, aiming to enhance their selectivity and reduce toxicity in mammalian systems .

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

5-Formyl-2-methyl-1H-pyrrole-3-carbonitrile serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its formyl and cyano groups allow for versatile chemical transformations, making it an essential intermediate in organic synthesis. For instance, it can undergo various reactions such as oxidation, reduction, and substitution to yield diverse derivatives with tailored properties.

Reactions and Mechanisms

The compound can participate in several chemical reactions:

- Oxidation : Converting to carboxylic acids or other oxidized derivatives using agents like potassium permanganate.

- Reduction : Forming alcohols or amines with reducing agents such as lithium aluminum hydride.

- Substitution : Electrophilic substitution reactions can introduce functional groups like halogens or nitro groups under acidic or basic conditions.

Biological Research

Potential Bioactive Properties

Research indicates that this compound may exhibit antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development. The compound's mechanism of action involves forming covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity and disrupting cellular processes .

Pharmaceutical Applications

Drug Development

The structural characteristics of this compound facilitate its exploration as a therapeutic agent. Derivatives of this compound are being studied for their pharmacological activities, including potential applications as acid secretion inhibitors or treatments for neoplastic diseases and autoimmune disorders .

Industrial Applications

Dyes and Pigments Production

In the industrial sector, this compound is utilized in the production of dyes and pigments due to its reactivity and ability to form stable complexes. Its derivatives are valuable intermediates in various chemical processes, contributing to the development of specialty chemicals .

Synthesis Efficiency

A recent study demonstrated an efficient multi-component method for synthesizing pyrrole derivatives from this compound. The yields ranged between 65% to 80%, showcasing its utility in producing biologically relevant scaffolds under mild conditions .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Oxidation | 76% | Potassium permanganate |

| Reduction | 78% | Lithium aluminum hydride |

| Substitution | 65%-80% | Electrophilic reagents |

In vitro studies have indicated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The following table summarizes some findings:

| Pathogen | Activity (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 15 |

| Candida albicans | 10 |

Chemical Reactions Analysis

Oxidation Reactions

The formyl group (-CHO) undergoes selective oxidation under controlled conditions.

| Reaction Conditions | Product | Key Findings | Source |

|---|---|---|---|

| KMnO₄ in acidic medium (H₂SO₄) | 2-Methyl-1H-pyrrole-3-carboxylic acid | Complete oxidation at 60°C, 85% yield | |

| CrO₃ in acetic acid | 5-Carboxy-2-methyl-1H-pyrrole-3-carbonitrile | Partial decomposition observed |

Mechanism : The formyl group is oxidized to a carboxylic acid via a chromic acid intermediate. The electron-withdrawing nitrile group stabilizes the transition state, enhancing reaction efficiency.

Reduction Reactions

The nitrile (-CN) and formyl (-CHO) groups are susceptible to reduction.

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ in THF | 5-(Hydroxymethyl)-2-methyl-1H-pyrrole-3-amine | 0°C, 2 h | 72% | |

| H₂/Pd-C in ethanol | 5-(Hydroxymethyl)-2-methyl-1H-pyrrole-3-methanol | 25°C, 4 h | 68% |

Notes :

-

Nitrile reduction to amine requires stoichiometric LiAlH₄.

-

Catalytic hydrogenation selectively reduces the formyl group to a hydroxymethyl group without altering the nitrile.

Condensation Reactions

The formyl group participates in nucleophilic additions, forming Schiff bases or cyclized products.

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Malononitrile | 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile derivative | AcOH, reflux, 6 h | 65% | |

| Ethyl cyanoacetate | Bispyrrole-carbonitrile adduct | DMF, 80°C, 12 h | 58% |

Mechanism : The reaction proceeds via a Knoevenagel condensation, where the active methylene compound attacks the electrophilic formyl carbon, followed by cyclization .

Electrophilic Substitution

The pyrrole ring undergoes electrophilic substitution at the α-positions (positions 2 and 5).

| Reagent | Position Substituted | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/Ac₂O | Position 4 | 4-Nitro-5-formyl-2-methyl-1H-pyrrole-3-carbonitrile | 40% | |

| Br₂ in CCl₄ | Position 5 | 5-Bromo-2-methyl-1H-pyrrole-3-carbonitrile | 55% |

Notes :

-

Nitration occurs preferentially at position 4 due to steric hindrance from the methyl group .

-

Bromination at position 5 is facilitated by the electron-withdrawing nitrile group .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C, with partial loss of the formyl group.

-

pH Sensitivity : The nitrile group hydrolyzes to an amide in strongly basic conditions (pH > 12).

-

Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF) show higher yields due to better stabilization of charged intermediates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in substituent positions, functional groups, or additional substituents (Table 1).

Table 1: Structural and Physical Comparison of Selected Pyrrole Derivatives

(a) Electronic Effects

- This compound : The nitrile and formyl groups create a highly electron-deficient core, favoring electrophilic substitutions at the less hindered positions (e.g., para to nitrile) .

- 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile : Steric hindrance from methyl groups at positions 3 and 5 limits reactivity compared to the target compound .

(b) Solubility and Crystallinity

Spectroscopic and Crystallographic Insights

Preparation Methods

Oxidation of Polyhydroxyalkyl-Substituted Pyrroles

A recent selective oxidation method involves converting the polyhydroxyalkyl side chain of 3-cyanopyrroles into the formyl group. This method is notable for its high yield and mild conditions:

- Starting from 3-cyanopyrrole derivatives with polyhydroxyalkyl chains, sodium periodate (NaIO4) is used to oxidize the terminal hydroxyl group to an aldehyde, effectively generating the 5-formyl group on the pyrrole ring.

- This reaction proceeds with excellent yield (up to 98%), demonstrating high efficiency and selectivity.

- The reaction conditions are mild, typically performed in aqueous or mixed solvents at ambient temperature.

- Subsequent reduction of the aldehyde to a hydroxymethyl group can be performed using sodium borohydride (NaBH4), illustrating the versatility of the intermediate for further functionalization.

This method is advantageous because it allows late-stage functionalization of the pyrrole scaffold, enabling access to 5-formyl derivatives without harsh conditions or protecting group strategies.

One-Pot Multicomponent Synthesis of Functionalized 3-Cyanopyrroles

Another innovative approach is the one-pot, three-component reaction involving:

- α-Hydroxyketones

- Oxoacetonitriles

- Primary amines

This reaction, catalyzed by acetic acid in ethanol at 70 °C for 3 hours, affords N-substituted 2,3,5-functionalized 3-cyanopyrroles, which can be further modified to introduce the formyl group at the 5-position.

- The reaction features high atom economy, with water as the only byproduct.

- It is scalable to gram quantities, making it practical for larger-scale synthesis.

- The resulting 3-cyanopyrroles can be selectively oxidized to 5-formyl derivatives as described above.

- Structural confirmation is achieved through single-crystal X-ray diffraction and NMR spectroscopy, ensuring the integrity of the synthesized compounds.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Oxidation of polyhydroxyalkyl pyrroles | 3-Cyanopyrroles with polyhydroxyalkyl side chain | Sodium periodate, aqueous/mild solvents | Up to 98 | High selectivity, mild conditions, high yield | Requires precursor with polyhydroxyalkyl group |

| One-pot multicomponent synthesis | α-Hydroxyketones, oxoacetonitriles, primary amines | Acetic acid catalyst, EtOH, 70 °C, 3 h | Up to 90 | One-step, atom-efficient, scalable | Requires optimization for specific substitutions |

| Pd-catalyzed hydrogenation (related derivatives) | 2-Chloro-substituted pyrrole carbonitriles | Pd/C, H2 atmosphere, acetic acid, sodium acetate, 30 ± 10 °C | ~90 | Mild conditions, high purity | Specific to fluorophenyl derivatives, complex workup |

Research Findings and Notes

- The oxidation method using sodium periodate is particularly effective for introducing the formyl group at the 5-position, with minimal side reactions and excellent yields.

- The one-pot multicomponent reaction provides a versatile platform for synthesizing various functionalized 3-cyanopyrroles, which can be further derivatized to the target compound.

- Palladium-catalyzed hydrogenation methods demonstrate that mild catalytic hydrogenation can be used to modify pyrrole carbonitriles to form aldehydes, although direct application to 5-formyl-2-methyl derivatives requires further adaptation.

- Spectroscopic data (NMR, IR, mass spectrometry) confirm the structural integrity of the synthesized compounds, with characteristic aldehyde peaks and cyano group absorptions.

- The synthetic routes emphasize mild reaction conditions, scalability, and high purity, which are critical for potential pharmaceutical applications.

Q & A

Synthesis and Optimization

Basic Question: Q. What are the standard synthetic routes for 5-formyl-2-methyl-1H-pyrrole-3-carbonitrile, and how are reaction conditions optimized? The compound is typically synthesized via cyclization of nitrile-containing precursors (e.g., 3-cyano-pyrrole derivatives) using formylating agents like DMF/POCl₃ or Vilsmeier-Haack reagents under controlled acidic/basic conditions. Key parameters include temperature (often 60–100°C), solvent choice (e.g., DMF, THF), and stoichiometric ratios of reagents. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .

Advanced Question: Q. How can competing side reactions (e.g., over-oxidation or premature cyclization) be mitigated during synthesis? Competing pathways are minimized by:

- Stepwise functionalization : Introducing the formyl group after pyrrole ring formation to avoid instability.

- Catalytic control : Using Lewis acids (e.g., ZnCl₂) to direct regioselectivity.

- In situ monitoring : Employing TLC or HPLC to track reaction progress and terminate before side-product formation .

Structural Characterization

Basic Question: Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

- NMR : ¹H NMR identifies methyl (δ 2.1–2.3 ppm), formyl (δ 9.5–10.0 ppm), and pyrrole proton environments. ¹³C NMR confirms nitrile (δ 115–120 ppm) and carbonyl (δ 180–190 ppm) groups .

- XRD : Single-crystal X-ray diffraction using SHELXL refines bond lengths/angles and validates substituent positions .

Advanced Question: Q. How can discrepancies between experimental and computational NMR data (e.g., chemical shift deviations) be resolved?

- Solvent correction : Apply implicit solvent models (e.g., IEFPCM) in DFT calculations (Gaussian, ORCA).

- Dynamic effects : Account for conformational flexibility via MD simulations.

- High-field NMR : Use 600+ MHz instruments to resolve overlapping signals .

Reactivity and Functionalization

Basic Question: Q. What are the key reactive sites in this compound, and how do they participate in further derivatization?

- Formyl group : Undergoes nucleophilic addition (e.g., Grignard reagents) or condensation (e.g., Knoevenagel reactions).

- Nitrile group : Reduced to amines (LiAlH₄) or hydrolyzed to carboxylic acids (H₂SO₄/H₂O).

- Methyl group : Participates in electrophilic substitution (e.g., halogenation under FeCl₃ catalysis) .

Advanced Question: Q. How does steric hindrance from the methyl group influence reaction kinetics in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Steric maps : Computational modeling (e.g., molecular mechanics) predicts accessibility of reactive sites.

- Buchwald-Hartwig conditions : Bulky ligands (e.g., XPhos) enhance selectivity for the nitrile over methyl-substituted positions .

Applications in Medicinal Chemistry

Basic Question: Q. How is this compound utilized as a building block in drug discovery? It serves as a precursor for:

- Heterocyclic scaffolds : Fused pyrrole derivatives with antimicrobial or anticancer activity.

- Schiff base ligands : Metal complexes for catalytic or therapeutic applications .

Advanced Question: Q. What strategies are employed to enhance the bioavailability of pyrrole-based derivatives derived from this compound?

- Prodrug design : Mask polar groups (e.g., formyl → acetals).

- Co-crystallization : Improve solubility via co-formers (e.g., cyclodextrins) .

Data Contradiction and Resolution

Advanced Question: Q. How should researchers address conflicting crystallographic data (e.g., bond length outliers) in structural reports?

- Multi-software validation : Cross-check refinement results with SHELXL, Olex2, and PLATON.

- Twining analysis : Use ROTAX/JANA for twinned crystals.

- Hirshfeld surfaces : Evaluate intermolecular interactions to identify packing artifacts .

Computational Modeling

Advanced Question: Q. What computational approaches are recommended for predicting the collision cross-section (CCS) of this compound in mass spectrometry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.